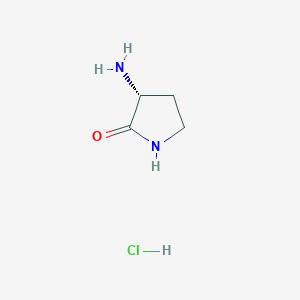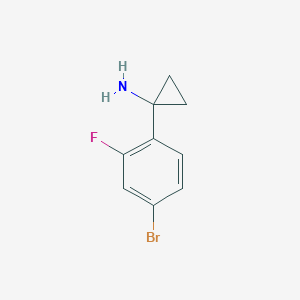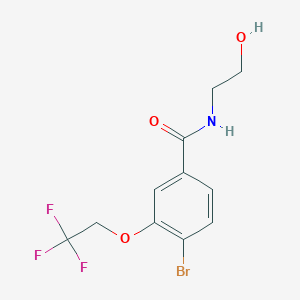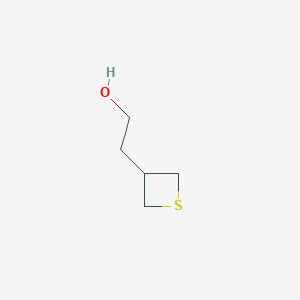
3-噻吨乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thietaneethanol is a sulfur-containing organic compound with the molecular formula C4H8OS It is characterized by a thietane ring, a four-membered ring containing a sulfur atom, attached to an ethanol group
科学研究应用
3-Thietaneethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
3-Thietaneethanol can be synthesized through several methods. One common approach involves the reaction of thietane with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the thietane ring.
Another method involves the reduction of 3-thietanone using a reducing agent like lithium aluminum hydride (LiAlH4). This reaction is performed in an inert solvent such as diethyl ether and requires careful control of reaction conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of 3-Thietaneethanol may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
3-Thietaneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 3-thietanone.
Reduction: The thietane ring can be reduced to a thiol group under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Thietanone
Reduction: 3-Thietanethiol
Substitution: Various substituted thietane derivatives
作用机制
The mechanism of action of 3-Thietaneethanol involves its interaction with various molecular targets. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
3-Thiopheneethanol: Contains a thiophene ring instead of a thietane ring.
3-Thietanone: The oxidized form of 3-Thietaneethanol.
3-Thietanethiol: The reduced form of 3-Thietaneethanol.
Uniqueness
3-Thietaneethanol is unique due to its combination of a thietane ring and an ethanol group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
属性
IUPAC Name |
2-(thietan-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYMDEHXWVSQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
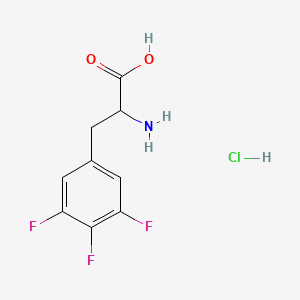
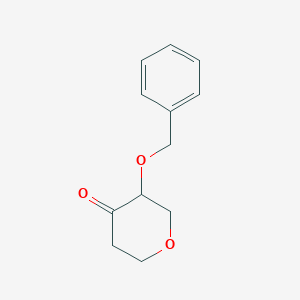

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
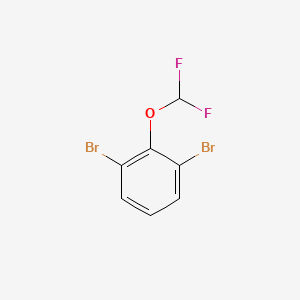
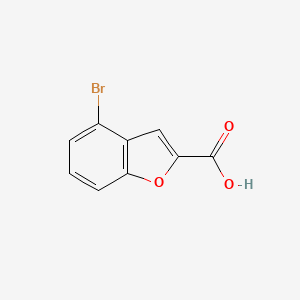
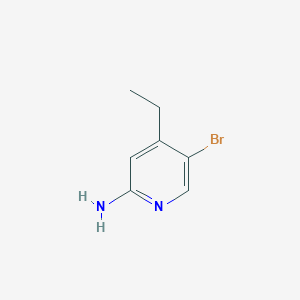
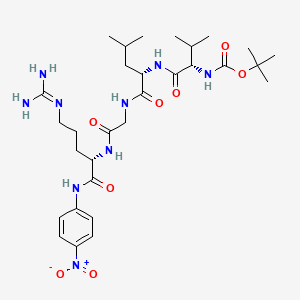
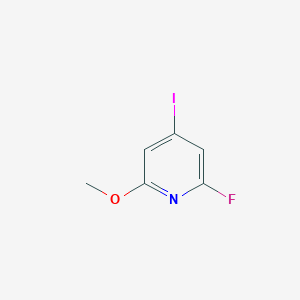
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)

